molecular formula C29H24ClN5O6 B15073157 1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline

1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline

Cat. No.: B15073157
M. Wt: 574.0 g/mol
InChI Key: SUGSJIDJUCFQEX-QFIPXVFZSA-N
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Description

SHP844 is a compound known for its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is involved in regulating tyrosine phosphorylation levels, which are crucial for cell proliferation, differentiation, and survival. Overexpression of SHP2 is linked to the development of various cancers, making it a significant target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP844 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production methods for SHP844 are not widely documented in the public domain. it is likely that large-scale production involves optimization of the synthetic routes to ensure high yield and purity, using advanced chemical engineering techniques .

Scientific Research Applications

SHP844 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatase inhibition. In biology and medicine, SHP844 is valuable for researching cancer therapies, as it can inhibit the overactive SHP2 protein, which is implicated in various cancers. In the industry, SHP844 may be used in the development of new therapeutic agents targeting SHP2 .

Mechanism of Action

SHP844 exerts its effects by binding to specific allosteric sites on the SHP2 protein. This binding stabilizes the inactive conformation of SHP2, preventing it from catalyzing the dephosphorylation of its substrates. The key residues involved in this interaction include GLU110, ARG265, and ARG501, which play crucial roles in maintaining the auto-inhibited state of SHP2 .

Comparison with Similar Compounds

Similar Compounds:

  • SHP099
  • SHP244

Comparison: SHP844 is unique in its ability to bind to a distinct allosteric site on SHP2, different from the binding site of SHP099. This dual allosteric inhibition mechanism enhances the pharmacological pathway inhibition in cells, making SHP844 a valuable compound for combination therapies .

Properties

Molecular Formula

C29H24ClN5O6

Molecular Weight

574.0 g/mol

IUPAC Name

(2S)-1-[3-chloro-4-[[1-(2-hydroxy-3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]methyl]benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1

InChI Key

SUGSJIDJUCFQEX-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCC[C@H]6C(=O)O)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl

Origin of Product

United States

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